Lapachol, sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

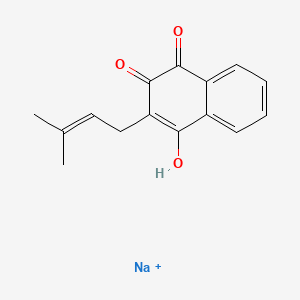

Lapachol, sodium salt, also known as this compound, is a useful research compound. Its molecular formula is C15H14NaO3+ and its molecular weight is 265.26 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 125177. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Medicinal Applications

1.1 Anticancer Activity

Lapachol and its derivatives have been extensively studied for their anticancer properties. Research indicates that lapachol exhibits significant cytotoxic effects against various cancer cell lines, including lung, breast, prostate, and melanoma cancers. For instance:

- Cytotoxicity Studies : Lapachol has shown IC50 values as low as 1.84 µM against LNCAP prostate cancer cells . Furthermore, synthetic analogs of lapachol have demonstrated up to tenfold higher anticancer effects compared to the parent compound .

- Mechanism of Action : Lapachol functions by inducing apoptosis in cancer cells and inhibiting angiogenesis, which is crucial for tumor growth and metastasis . It has been shown to selectively induce cell death in transformed cells while sparing non-transformed cells .

1.2 Antimicrobial Properties

Lapachol exhibits broad-spectrum antimicrobial activity against various pathogens:

- Bacterial Inhibition : The sodium salt form of lapachol has demonstrated effectiveness against bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) ranging from 0.05 to 0.10 µmol/mL .

- Fungal Activity : Thiosemicarbazone derivatives of lapachol have shown potent activity against pathogenic fungi like Cryptococcus gattii, with MICs as low as 0.10 µmol/mL .

Anti-inflammatory and Immunosuppressive Effects

Lapachol's potential as an anti-inflammatory agent has been explored in the context of rheumatoid arthritis:

- Dihydroorotate Dehydrogenase Inhibition : Lapachol has been identified as a promising inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition may lead to reduced inflammation and improved outcomes in rheumatoid arthritis patients who are refractory to conventional treatments .

- Animal Studies : In collagen-induced arthritis models, lapachol exhibited significant anti-arthritic effects, suggesting its potential for further development as an anti-inflammatory therapeutic agent .

Cosmetic Applications

Lapachol's properties extend beyond medicinal uses; it is also being investigated for its role in cosmetic formulations:

- Skin Benefits : Due to its antioxidant and anti-inflammatory properties, lapachol is considered beneficial for skin health. It may help in formulating products aimed at reducing inflammation and promoting skin healing.

- Formulation Stability : Research into the incorporation of lapachol into cosmetic products focuses on ensuring stability and safety while maximizing efficacy through careful formulation design .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Anticancer Activity | Effective against multiple cancer types; induces apoptosis; inhibits angiogenesis |

| Antimicrobial Properties | Active against bacteria and fungi; low MIC values indicate high potency |

| Anti-inflammatory Effects | Inhibits DHODH; potential for treating rheumatoid arthritis |

| Cosmetic Applications | Antioxidant properties beneficial for skin; potential for effective formulations |

化学反応の分析

Acid-Base Reactions

Lapachol sodium salt undergoes reversible protonation in acidic conditions to regenerate lapachol. This property is exploited in purification and derivative synthesis.

Example :

-

Acidification : Treatment with HCl precipitates lapachol from its sodium salt solution .

C15H14NaO3++HCl→C15H14O3+NaCl

Coordination Chemistry with Transition Metals

Lapachol sodium salt acts as a ligand, forming complexes with transition metals such as ruthenium (Ru) and osmium (Os). These complexes exhibit catalytic and biological activities .

Formation of Metal Nanoparticles

Lapachol sodium salt reduces metal ions to form nanoparticles with antimicrobial properties .

Derivatization Reactions

Lapachol sodium salt participates in nucleophilic substitutions and condensations to yield bioactive derivatives.

Thiosemicarbazone and Semicarbazone Formation

| Derivative | Reactant | Yield | Biological Activity |

|---|---|---|---|

| Thiosemicarbazone | Thiosemicarbazide | 73% | Antibacterial (MIC: 64 µg/mL) |

| Semicarbazone | Semicarbazide | 13% | Antifungal (MIC: 128 µg/mL) |

Mechanism :

特性

CAS番号 |

57414-00-3 |

|---|---|

分子式 |

C15H14NaO3+ |

分子量 |

265.26 g/mol |

IUPAC名 |

sodium;4-hydroxy-3-(3-methylbut-2-enyl)naphthalene-1,2-dione |

InChI |

InChI=1S/C15H14O3.Na/c1-9(2)7-8-12-13(16)10-5-3-4-6-11(10)14(17)15(12)18;/h3-7,16H,8H2,1-2H3;/q;+1 |

InChIキー |

CDAVGRAVEFHYJH-UHFFFAOYSA-N |

SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C.[Na+] |

正規SMILES |

CC(=CCC1=C(C2=CC=CC=C2C(=O)C1=O)O)C.[Na+] |

Key on ui other cas no. |

57414-00-3 |

同義語 |

2-hydroxy-3-(3-methyl-2-butenyl)-1,4-naphtho-quinone lapachol lapachol, sodium salt NSC-11905 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。